N-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-METHOXYBENZENESULFONAMIDO)BENZAMIDE

Description

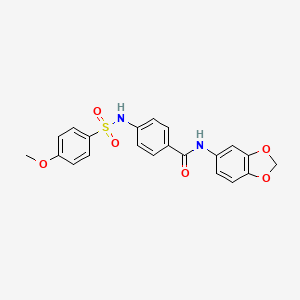

N-(2H-1,3-Benzodioxol-5-yl)-4-(4-methoxybenzenesulfonamido)benzamide is a benzamide derivative characterized by a benzodioxol moiety and a methoxybenzenesulfonamido group. Its synthesis likely involves amide coupling reactions, similar to methods described for related benzamides .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-[(4-methoxyphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O6S/c1-27-17-7-9-18(10-8-17)30(25,26)23-15-4-2-14(3-5-15)21(24)22-16-6-11-19-20(12-16)29-13-28-19/h2-12,23H,13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUZSDFAMRVOOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-METHOXYBENZENESULFONAMIDO)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and methoxybenzenesulfonamide intermediates. These intermediates are then coupled through amide bond formation. Common reagents used in these reactions include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction conditions often involve solvents like dichloromethane or dimethylformamide (DMF) and are carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-METHOXYBENZENESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:

Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-METHOXYBENZENESULFONAMIDO)BENZAMIDE has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-METHOXYBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzamide derivatives are widely studied due to their versatility in drug discovery. Below is a comparison of the target compound with structurally related analogs:

Key Observations

Substituent Effects: The target compound features a polar sulfonamido group, which may improve aqueous solubility compared to the lipophilic trichlorophenyl and di-t-pentylphenoxy groups in ’s compound.

Synthetic Complexity :

- ’s compound employs standard carbodiimide-mediated amide coupling (EDCl/HOBt), a method likely applicable to the target compound .

- ’s derivative involves a more complex synthesis due to bulky substituents, suggesting higher steric hindrance during coupling.

Biological Implications: The 1,3-benzodioxol moiety in the target compound is associated with metabolic stability in pharmaceuticals, contrasting with the trichlorophenyl group (), which may increase lipophilicity and membrane permeability. The methoxy group in the target compound’s sulfonamido substituent could modulate electronic effects, altering binding affinity in target proteins compared to non-substituted analogs.

Research Findings and Hypotheses

While specific pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:

- Solubility : The sulfonamido group likely enhances solubility over ’s lipophilic derivative, aiding bioavailability.

- Binding Interactions : The benzodioxol ring may engage in π-π stacking or hydrophobic interactions, similar to how the dioxothiazolidin group in ’s compound might interact with enzymes.

- Synthetic Feasibility : The target compound’s synthesis is likely less challenging than ’s derivative due to smaller substituents.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-4-(4-methoxybenzenesulfonamido)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities, particularly focusing on its inhibitory effects on key enzymes related to neurodegenerative diseases.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H18N2O5S

- Molecular Weight : 358.40 g/mol

The compound features a benzodioxole moiety which is known for its diverse biological activities. The sulfonamide and benzamide groups contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the Benzodioxole Moiety : This can be synthesized from catechol derivatives.

- Introduction of the Sulfonamide Group : This is achieved through the reaction of an amine with a sulfonyl chloride.

- Final Coupling Reaction : The benzodioxole and sulfonamide intermediates are coupled to form the final product.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in neurodegenerative diseases:

-

Acetylcholinesterase (AChE) :

- AChE is crucial for the breakdown of acetylcholine, and its inhibition is a therapeutic target in Alzheimer's disease.

- The compound exhibited significant inhibition with an IC50 value comparable to known inhibitors like donepezil, indicating its potential as a therapeutic agent against Alzheimer's disease .

- β-secretase (BACE1) :

The mechanism by which this compound exerts its effects involves:

- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to the active sites of AChE and BACE1, stabilizing their structures and inhibiting their enzymatic activities .

- Stabilization of Enzymatic Structures : The compound may increase the rigidity of the enzyme structures, thereby reducing their flexibility and impeding function .

Case Studies

Several studies have evaluated the biological activity of similar compounds with benzodioxole structures:

| Compound Name | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Donepezil | AChE | 0.046 | |

| N,N'-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 | |

| JW8 | BACE1 | 9.01 |

These findings indicate that compounds containing similar structural motifs can exhibit potent inhibitory effects on enzymes relevant to neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.